molecular formula C12H19N B1305768 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine CAS No. 436088-93-6

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1305768
CAS No.: 436088-93-6
M. Wt: 177.29 g/mol
InChI Key: BDKVHGIIDKMPBK-UHFFFAOYSA-N
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Description

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of two allyl groups and a methyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced tetrahydropyridine derivatives. Substitution reactions can lead to the formation of new allyl-substituted compounds.

Scientific Research Applications

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter systems in the brain, influencing neuronal activity and potentially offering neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    2,3,4,5-Tetrahydropyridine: Another isomer with different chemical properties and applications.

Uniqueness

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to the presence of two allyl groups and a methyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

IUPAC Name

4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKVHGIIDKMPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(C1)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-93-6
Record name 1,2,3,6-Tetrahydro-4-methyl-2,6-di-2-propen-1-ylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

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